![molecular formula C24H34O5 B2860817 19-Hydroxybufalin CAS No. 39844-86-5](/img/structure/B2860817.png)
19-Hydroxybufalin
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Overview
Description
Scientific Research Applications
Inhibition of Non-Small Cell Lung Cancer (NSCLC) Cell Proliferation
19-HB has been shown to inhibit the proliferation of NSCLC cells . In vitro studies on human NSCLC cell lines NCI-H1299 and NCI-H838 showed that treatment with different concentrations of 19-HB resulted in inhibited cell growth .
Promotion of NSCLC Cell Apoptosis
Research indicates that 19-HB promotes apoptosis in NSCLC cells . The expression levels of cleaved caspase-3, cleaved-PARP, and Bax/Bcl-2 were upregulated, while the mitochondrial membrane potential decreased .
Inhibition of NSCLC Cell Migration and Invasion
19-HB has been found to inhibit the migration and invasion of NSCLC cells . The expression of MMP2, MMP7, MMP9, the epithelial–mesenchymal transition-related proteins N-cadherin and Vimentin, and the transcription factors Snail and Slug were inhibited .
Regulation of the Wnt/β-catenin Signaling Pathway
19-HB appears to affect the Wnt/β-catenin signaling pathway, which is crucial in many cancers . The expression levels of the key molecules in this pathway (CyclinD1, c-Myc, and β-catenin) were decreased .
In Vivo Antitumor Effects
In vivo studies using a xenograft mouse model showed that 19-HB significantly inhibited the growth of xenograft tumors .
Low Toxicity to Liver and Kidney
19-HB demonstrated little toxicity to the liver and kidney in in vivo studies, suggesting its potential as a safe antitumor agent .
Mechanism of Action
Target of Action
19-Hydroxybufalin (19-HB) is a monomer of bufadienolides . The primary targets of 19-HB are the key molecules in the Wnt/β-catenin signaling pathway, including CyclinD1, c-Myc, and β-catenin . These molecules play crucial roles in cell proliferation and differentiation.
Mode of Action
19-HB interacts with its targets by inhibiting the expression levels of CyclinD1, c-Myc, and β-catenin . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to changes in cell behavior.
Biochemical Pathways
The primary biochemical pathway affected by 19-HB is the Wnt/β-catenin pathway . This pathway is crucial for cell proliferation and differentiation. By inhibiting key molecules in this pathway, 19-HB disrupts the normal functioning of the pathway, leading to decreased cell proliferation and increased apoptosis .
Pharmacokinetics
It has been observed that 19-hb has little toxicity to the liver and kidney , suggesting that it may have favorable ADME properties.
Result of Action
The molecular and cellular effects of 19-HB’s action include inhibited cell viability and increased apoptosis . The expression levels of cleaved caspase-3, cleaved-PARP, and Bax/Bcl-2 are upregulated, while the mitochondrial membrane potential decreases . In contrast, migration, invasion, as well as the expression of MMP2, MMP7, MMP9, the epithelial–mesenchymal transition-related proteins N-cadherin and Vimentin, and the transcription factors Snail and Slug are inhibited .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3/t16-,17+,18-,19+,20-,22-,23-,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYMYOHGWVSQN-KLAFWMLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19-Hydroxybufalin |
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